H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 is a synthetic peptide with a sequence of amino acids. This compound is a decapeptide gonadotropin-releasing hormone, also referred to as luteinizing hormone-releasing hormone . It plays a crucial role in regulating the reproductive system by stimulating the differential release of the gonadotropins follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from pituitary tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, which is critical for its applications in research and medicine.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine and cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with different side chains can be used during the SPPS process.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide. These modifications can alter the peptide’s biological activity and stability.
Scientific Research Applications
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential as a therapeutic agent.
Medicine: Explored for treating hormone-dependent diseases, such as endometriosis and prostate cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 involves binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of FSH and LH, which in turn regulate the production of sex hormones such as estrogen and testosterone. The peptide’s effects are mediated through specific molecular pathways involving G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Nafarelin: Another gonadotropin-releasing hormone agonist with a similar sequence and function.
Leuprolide: A synthetic peptide with similar applications in treating hormone-dependent conditions.
Goserelin: Another analog used in the treatment of prostate cancer and endometriosis.
Uniqueness
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 is unique due to its specific sequence and the ability to be modified for various research and therapeutic applications. Its versatility in undergoing chemical reactions and its role in regulating reproductive hormones make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQKOPVQDUQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H81N17O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.